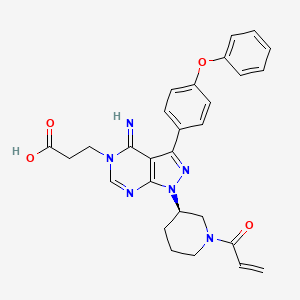
Memantine Glycine tert-Butyl Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Memantine Glycine tert-Butyl Ester is a biochemical compound with the molecular formula C18H31NO2 and a molecular weight of 293.44 . It is a derivative of memantine, which is known for its use in treating moderate to severe dementia in Alzheimer’s disease . This compound is utilized in various scientific research applications, particularly in the fields of chemistry, biology, and medicine .
Métodos De Preparación
The synthesis of Memantine Glycine tert-Butyl Ester involves the reaction of memantine with glycine tert-butyl ester. One efficient method for synthesizing tert-butyl glycinate, a related compound, involves the reaction of tert-butyl bromoacetate with a large excess of ammonia . This reaction is typically carried out under controlled conditions to ensure high yield and purity. Industrial production methods may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes .
Análisis De Reacciones Químicas
Memantine Glycine tert-Butyl Ester undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include tert-butyl alcohol, acidic catalysts, and ammonia . For example, the etherification of glycerol with tert-butyl alcohol in the presence of acidic catalysts produces ethers such as monoethers, diethers, and triethers . The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Memantine Glycine tert-Butyl Ester is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a reagent in various synthetic processes . In biology, it is utilized in proteomics research to study protein interactions and functions . In medicine, it is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders such as Alzheimer’s disease . Additionally, it has applications in the pharmaceutical industry for drug development and production .
Mecanismo De Acción
The mechanism of action of Memantine Glycine tert-Butyl Ester is believed to involve the blockade of current flow through channels of N-methyl-D-aspartate (NMDA) receptors, a subfamily of glutamate receptors broadly involved in brain function . By blocking the effects of glutamate, this compound helps to prevent neuronal excitability and excessive stimulation, which are characteristic of Alzheimer’s disease . This mechanism is similar to that of memantine, which is known for its neuroprotective effects .
Comparación Con Compuestos Similares
Memantine Glycine tert-Butyl Ester can be compared to other similar compounds such as glycine tert-butyl ester hydrochloride and tert-butyl aminoacetate hydrochloride . These compounds share similar chemical structures and properties but differ in their specific applications and mechanisms of action. For example, glycine tert-butyl ester hydrochloride is primarily used in peptide synthesis, while this compound is utilized in neurological research and drug development .
Propiedades
Fórmula molecular |
C18H31NO2 |
|---|---|
Peso molecular |
293.4 g/mol |
Nombre IUPAC |
tert-butyl 2-[[(3S,5S)-3,5-dimethyl-1-adamantyl]amino]acetate |
InChI |
InChI=1S/C18H31NO2/c1-15(2,3)21-14(20)9-19-18-8-13-6-16(4,11-18)10-17(5,7-13)12-18/h13,19H,6-12H2,1-5H3/t13?,16-,17-,18?/m0/s1 |
Clave InChI |
UEGJJRLHABYDSX-KHCOKFHASA-N |
SMILES isomérico |
C[C@]12CC3C[C@@](C1)(CC(C3)(C2)NCC(=O)OC(C)(C)C)C |
SMILES canónico |
CC12CC3CC(C1)(CC(C3)(C2)NCC(=O)OC(C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6,9-Bis[(2-hydroxyethyl)amino]benz[g]isoquinoline-5,10-dione](/img/structure/B13846202.png)




![2-(3-(1,4-Dimethyl-1H-1,2,3-triazol-5-yl)-8-fluoro-5H-pyrido[3,2-b]indol-7-yl)propan-2-ol](/img/structure/B13846225.png)



![1-(3-Cyanophenyl)-3-[6-[5-(4-imidazol-1-ylphenoxy)tetrazol-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl]urea](/img/structure/B13846253.png)



![(1R)-1-[3-Hydroxy-3-oxido-8-oxo-10-(2-pyridinyldithio)-2,4-dioxa-7-aza-3-phosphadec-1-yl]-1,2-ethanediyl Ester Hexadecanoic Acid Monosodium Salt](/img/structure/B13846295.png)
